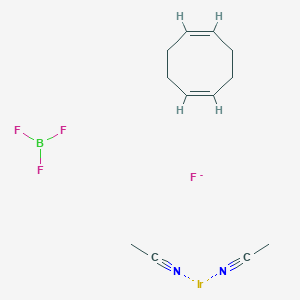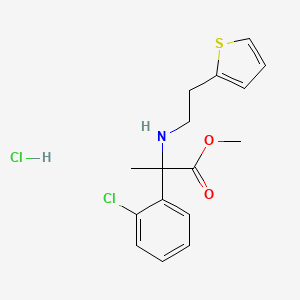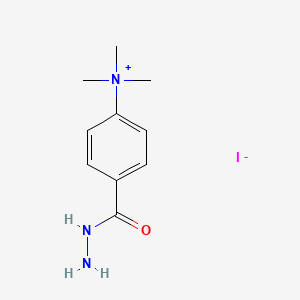
4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide is a chemical compound that belongs to the class of organic iodides It is characterized by the presence of a hydrazinecarbonyl group attached to a trimethylbenzenaminium core, with an iodide ion as the counterion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide typically involves the reaction of 4-(hydrazinecarbonyl)benzenamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Synthesis of 4-(hydrazinecarbonyl)benzenamine by reacting 4-nitrobenzenamine with hydrazine hydrate.
Step 2: Reaction of 4-(hydrazinecarbonyl)benzenamine with trimethylamine in the presence of hydroiodic acid to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide can undergo various types of chemical reactions, including:
Oxidation: The hydrazinecarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted benzenaminium derivatives.
Applications De Recherche Scientifique
4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. Additionally, the trimethylbenzenaminium core can interact with various receptors and enzymes, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(hydrazinecarbonyl)benzenamine
- N,N,N-trimethylbenzenaminium iodide
- 4-(hydrazinecarbonyl)-N,N-dimethylbenzenaminium chloride
Uniqueness
4-(hydrazinecarbonyl)-N,N,N-trimethylbenzenaminium iodide is unique due to the combination of its hydrazinecarbonyl group and trimethylbenzenaminium core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16IN3O |
|---|---|
Poids moléculaire |
321.16 g/mol |
Nom IUPAC |
[4-(hydrazinecarbonyl)phenyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C10H15N3O.HI/c1-13(2,3)9-6-4-8(5-7-9)10(14)12-11;/h4-7H,11H2,1-3H3;1H |
Clé InChI |
NKHCJAWMYMPMEG-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1=CC=C(C=C1)C(=O)NN.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


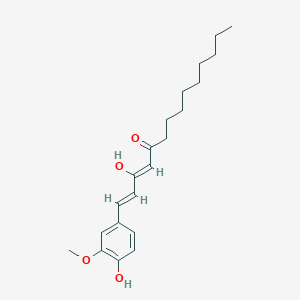



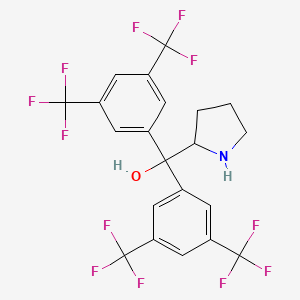
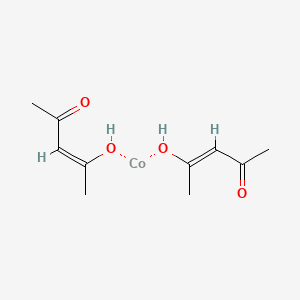
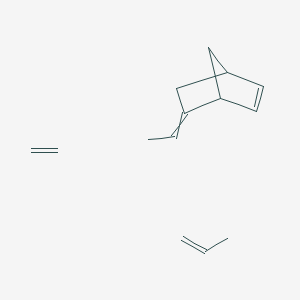
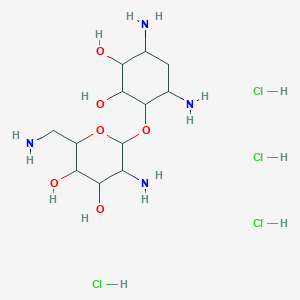
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
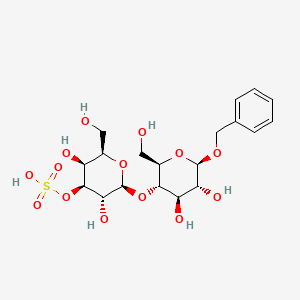
![1,1-Dimethylethyl 2-[(diphenylmethylene)amino]-5-hexenoate](/img/structure/B13402470.png)
![1-[4-(4-Benzyl-piperazin-1-YL)-phenyl]-ethylamine](/img/structure/B13402475.png)
